
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
Übersicht
Beschreibung
“1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is a stimulant of the substituted phenethylamine class . It has been derived from selegiline and is also known as (-)-PPAP and N,α-dipropylphenethylamine .
Synthesis Analysis
The synthesis of this compound involves structure-activity relationship studies aiming to develop new spectrum central nervous system stimulants . These are devoid of MAO inhibitory potency and operate de facto as indirectly acting, non-releasing sympathomimetics . The derivatives synthesized for this purpose include 1-phenyl-2-propylaminopentane (PPAP) .Molecular Structure Analysis
The molecular formula of “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is C14H23N . Its molar mass is 205.345 g·mol−1 .Chemical Reactions Analysis
The chemical reactions involving “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” are complex. It is taken up by the catecholamine axon terminal membrane and the vesicular membrane but is devoid of catecholamine-releasing property . As a result, it is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and of the catecholamine transmitters .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The synthesis of related compounds and their chemical properties have been studied. For instance, a study conducted by Guo Juan (2007) outlines the synthesis process for 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, a compound related to 1-Phenyl-2-(propylamino)-1-pentanone, and describes its yield and characterization (Guo Juan, 2007).
Catalytic Reactions :
- The use of certain ketones in catalytic reactions is explored. S. Sato et al. (1999) researched the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, providing insights into the catalytic activity and selectivity for related ketone compounds (S. Sato et al., 1999).
Radiochemical Synthesis :
- M. Matarrese et al. (1997) discussed the synthesis of a potential radioligand for studying serotonin uptake sites in the human brain, demonstrating the use of similar ketones in radiochemical applications (M. Matarrese et al., 1997).
Neurological Research :
- Research by S. Okuyama et al. (2004) investigated the effects of conductor compounds of phenylpentane, which are structurally related to 1-Phenyl-2-(propylamino)-1-pentanone, on dopamine release using rat striatal slices. This study contributes to understanding the neurological impact of similar compounds (S. Okuyama et al., 2004).
Thermodynamic Studies :
- The thermodynamics of ketoreductase-catalyzed reactions involving 1-Phenyl-1-alkanones were explored by Y. B. Tewari et al. (2006), providing insights into the reaction equilibrium and thermodynamic properties of similar ketone compounds (Y. B. Tewari et al., 2006).
Wirkmechanismus
The mechanism of action of “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is quite different compared to selegiline and other substituted phenethylamines . It is classified as a monoaminergic activity enhancer that stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . Unlike stimulants such as amphetamine, which release a flood of monoamine neurotransmitters in an uncontrolled manner, (-)-PPAP instead only increases the amount of neurotransmitters that get released when a neuron is stimulated by receiving an impulse from a neighboring neuron .
Safety and Hazards
The safety data sheet for a similar compound, 2-Phenyl-1-propanol, suggests that it is a combustible liquid . It advises to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, it recommends using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction . It also advises storing the compound in a well-ventilated place and keeping it cool .
Zukünftige Richtungen
The therapeutic index for PPAP in animal models is greater than that of amphetamine while producing comparable improvements in learning, retention, and antidepressant effects in animal models . It has been proposed as a potential therapeutic for ADHD, Alzheimer’s disease, and depression based on preclinical findings .
Eigenschaften
IUPAC Name |
1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJWNXAJKZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




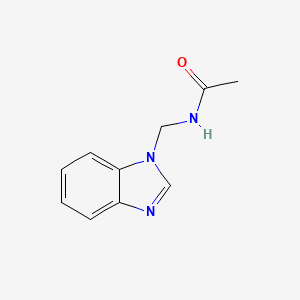
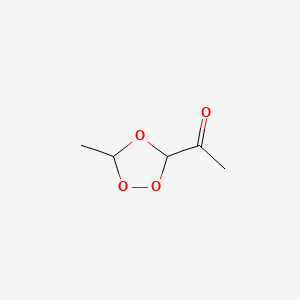
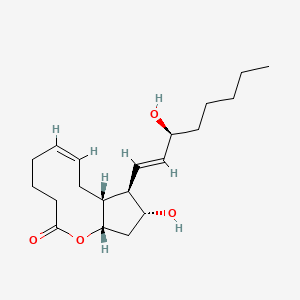
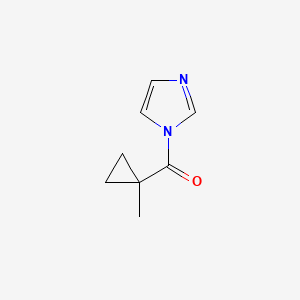
![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
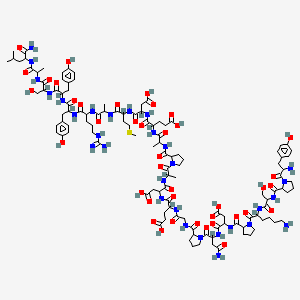

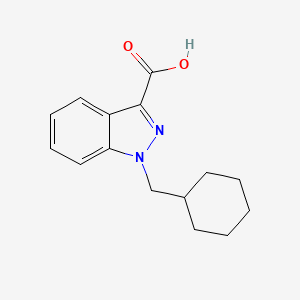
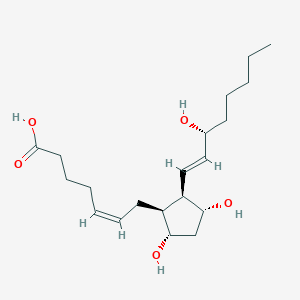
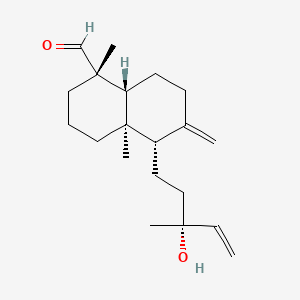
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)